2-Iodopyridine-4-carbaldehyde
Description
Contextualization within Halogenated Pyridine (B92270) Chemistry
Halogenated pyridines are fundamental building blocks for the synthesis of pharmaceuticals and agrochemicals. The introduction of a halogen atom onto the pyridine ring provides a site for subsequent carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.
The utility of a halopyridine is largely dictated by the identity of the halogen. The reactivity of the carbon-halogen bond in the crucial oxidative addition step of these catalytic cycles generally follows the order: C-I > C-Br > C-Cl. wikipedia.orgwikipedia.org This trend places iodinated pyridines, such as 2-Iodopyridine-4-carbaldehyde, among the most reactive and versatile coupling partners, often enabling reactions to proceed under milder conditions than their bromo- or chloro-analogues. wikipedia.org The synthesis of halopyridines itself is not trivial due to the electron-deficient nature of the pyridine ring, which deactivates it towards standard electrophilic halogenation. This inherent difficulty further elevates the value of readily available, pre-halogenated pyridine intermediates.
Significance as a Versatile Synthetic Intermediate
The synthetic power of this compound lies in the orthogonal reactivity of its two functional groups. The C2-iodo group serves as a prime site for metal-catalyzed cross-coupling, while the C4-aldehyde group can participate in a vast range of classical carbonyl chemistry.
Reactivity of the C2-Iodo Group: The iodine atom is an excellent leaving group in some of the most powerful bond-forming reactions in organic synthesis.
Suzuki-Miyaura Coupling: This reaction couples the iodopyridine with an organoboron species (like a boronic acid or ester) to form a new carbon-carbon bond. This is a widely used method for constructing biaryl structures, which are common in medicinal chemistry. wikipedia.orglibretexts.org The reaction of 2-iodopyridines with various aryl boronic acids proceeds efficiently. researchgate.net
Sonogashira Coupling: This involves the coupling of the iodopyridine with a terminal alkyne, creating a C(sp2)-C(sp) bond. wikipedia.orglibretexts.org This reaction is fundamental for the synthesis of conjugated enynes and arylalkynes, which are important in materials science and as precursors to other complex molecules. researchgate.net
The high reactivity of the C-I bond allows these coupling reactions to occur with high efficiency and under relatively mild conditions. libretexts.org
Reactivity of the C4-Aldehyde Group: The aldehyde functionality is one of the most versatile groups in organic chemistry. It can readily undergo:
Nucleophilic Addition: Reaction with organometallic reagents (e.g., Grignard or organolithium reagents) to form secondary alcohols.
Condensation Reactions: Formation of imines or Schiff bases with primary amines, and enamines with secondary amines. A notable example is the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia. youtube.com
Wittig Reaction: Conversion of the aldehyde to an alkene.
Oxidation and Reduction: The aldehyde can be easily oxidized to a carboxylic acid or reduced to a primary alcohol.
The presence of both a highly reactive coupling site (iodo) and a versatile carbonyl group (aldehyde) allows for sequential and controlled functionalization, dramatically increasing the molecular complexity that can be built from this single starting material.
| Property | Value |
|---|---|
| Molecular Formula | C₆H₄INO |
| Molecular Weight | 233.01 g/mol |
| IUPAC Name | This compound |
| CAS Number | 937637-14-6 |
| Functional Group | Reaction Type | Description | Example Reagents |
|---|---|---|---|
| C2-Iodo | Suzuki-Miyaura Coupling | Forms a C-C bond with an organoboron compound. wikipedia.org | Arylboronic acids, Pd catalyst, Base |
| C2-Iodo | Sonogashira Coupling | Forms a C-C bond with a terminal alkyne. wikipedia.org | Terminal alkynes, Pd/Cu catalysts, Base |
| C4-Aldehyde | Reductive Amination | Forms a C-N bond by reacting with an amine and a reducing agent. | Primary/Secondary Amines, NaBH₃CN |
| C4-Aldehyde | Wittig Reaction | Converts the aldehyde to an alkene. | Phosphonium ylides |
| C4-Aldehyde | Oxidation | Converts the aldehyde to a carboxylic acid. | KMnO₄, PCC |
Overview of Research Trajectories and Challenges in Pyridine Functionalization
The pyridine ring is a core component in a vast number of pharmaceuticals and functional materials. Despite its prevalence, the direct and selective functionalization of pyridine's C-H bonds remains a significant challenge for synthetic chemists. This difficulty stems from the inherent electronic properties of the heterocycle; the nitrogen atom makes the ring electron-deficient, thus deactivating it toward electrophilic substitution reactions that are common for benzene (B151609) derivatives.
Key challenges in pyridine functionalization include:
Low Reactivity: The electron-poor nature of the ring requires harsh conditions for many reactions. baranlab.org
Regioselectivity: Controlling the position of functionalization is difficult. The electronic nature of the ring favors reactions at the C2, C4, and C6 positions, but achieving selectivity between these sites, and especially functionalizing the C3 or C5 positions, is a persistent problem.
Modern research is actively tackling these issues through innovative strategies such as direct C-H activation and dearomatization-rearomatization sequences. However, these methods can be complex and may not be suitable for all substrates.
This is precisely where the strategic importance of building blocks like this compound becomes clear. By providing a scaffold with pre-installed, orthogonally reactive functional groups at specific positions (C2 and C4), it offers a reliable and powerful alternative to direct C-H functionalization. Chemists can leverage the well-understood and high-yielding chemistry of the iodo and aldehyde groups to construct complex, multi-substituted pyridine derivatives with a high degree of control and efficiency, sidestepping many of the challenges associated with modifying the parent heterocycle.
Structure
3D Structure
Properties
CAS No. |
774238-82-3 |
|---|---|
Molecular Formula |
C6H4INO |
Molecular Weight |
233.01 g/mol |
IUPAC Name |
2-iodopyridine-4-carbaldehyde |
InChI |
InChI=1S/C6H4INO/c7-6-3-5(4-9)1-2-8-6/h1-4H |
InChI Key |
WYFSQKGFQHVLBF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1C=O)I |
Origin of Product |
United States |
Advanced Methodologies for the Synthesis of 2 Iodopyridine 4 Carbaldehyde
Strategic Precursor Selection and Design
The efficient construction of 2-iodopyridine-4-carbaldehyde relies heavily on the careful selection and design of starting materials. This involves both the assembly of the core pyridine (B92270) ring and the precise introduction of the iodo and formyl functionalities.
Pyridine Ring Assembly Strategies
The formation of the pyridine ring itself is a fundamental aspect of the synthesis. Various methods have been developed to construct this heterocyclic core, often allowing for the incorporation of substituents that facilitate subsequent functionalization.
Metal-catalyzed [2+2+2] cycloadditions of alkynes and nitriles offer a convergent and atom-efficient route to substituted pyridines. acsgcipr.org This approach provides a powerful tool for creating complex pyridine structures from simpler building blocks. Another strategy involves the condensation of amines with carbonyl compounds, although achieving high yields of single, non-symmetrically substituted products can be challenging. nih.gov More recent methods, such as the triflic anhydride-mediated synthesis from N-vinyl amides and alkynes or imines, provide convenient pathways to highly substituted pyridines. nih.gov Additionally, rhodium-catalyzed C-H activation presents a modern approach that avoids the need for pre-functionalized precursors and is tolerant of a wide range of functional groups. nih.gov
Regioselective Introduction of Iodo and Formyl Groups
Achieving the desired substitution pattern on the pyridine ring is a critical challenge. The introduction of the iodo and formyl groups at the C2 and C4 positions, respectively, requires precise control over the regioselectivity of the reactions.
Direct iodination of pyridines can be difficult due to the electron-deficient nature of the ring. nih.gov However, methods for the regioselective iodination of various heterocycles, including pyridines, have been developed. rsc.orgrsc.org For instance, a radical-based direct C-H iodination protocol has been shown to yield C3 and C5 iodinated pyridines. rsc.orgrsc.org Another approach involves the diazotization of a corresponding amine followed by a Sandmeyer-type reaction to introduce the iodine. tandfonline.com
The formyl group can be introduced through various methods. One common strategy is the oxidation of a corresponding methyl or hydroxymethyl group. Another approach is the direct formylation of the pyridine ring. Palladium-catalyzed formylation of aryl iodides using formic acid as a carbon monoxide source represents a practical method for introducing the aldehyde functionality. organic-chemistry.orgresearchgate.net
A key intermediate in some synthetic routes is 2-chloro-4-iodopyridine-3-carboxaldehyde, which highlights the strategy of introducing a halogen that can later be displaced or modified. sigmaaldrich.comsigmaaldrich.comchemscene.com
Optimized Reaction Conditions and Catalytic Systems
The efficiency and selectivity of the synthesis of this compound are highly dependent on the reaction conditions and the catalytic systems employed. Researchers have focused on developing methods that are not only high-yielding but also adhere to the principles of green chemistry.
Transition Metal-Catalyzed Formylation Approaches (e.g., Carbonylation)
Transition metal catalysis plays a pivotal role in modern organic synthesis, and the formylation of pyridines is no exception. Palladium-catalyzed carbonylation reactions are particularly noteworthy. acs.orgnih.govmdpi.com These reactions typically involve the use of carbon monoxide gas or a CO surrogate.
A significant advancement in this area is the use of formic acid as a convenient and environmentally friendly source of carbon monoxide. organic-chemistry.orgresearchgate.net In one such method, a palladium-catalyzed reductive carbonylation of aryl iodides with formic acid, activated by iodine and triphenylphosphine, yields aromatic aldehydes in good yields. organic-chemistry.org This approach avoids the handling of hazardous CO gas. researchgate.net The catalytic cycle is believed to involve the in situ generation of CO from formic acid, which is then captured by a palladium intermediate. organic-chemistry.org
Table 1: Palladium-Catalyzed Formylation of Aryl Iodides with HCOOH
| Catalyst | Ligand | Activators | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| Pd(OAc)₂ (3 mol%) | PPh₃ (1.2 equiv) | I₂ (1.2 equiv), Et₃N | Toluene | 80 | 2-4 | up to 83 |
| [2P-Fe₃O₄@SiO₂-Pd(OAc)₂] | Bidentate phosphine (B1218219) | I₂, PPh₃ | - | - | - | moderate to excellent |
Data sourced from multiple studies for comparison. organic-chemistry.orgresearchgate.net
Direct C-H Iodination and Halogen Dance Methodologies
Direct C-H functionalization is a highly desirable strategy as it avoids the need for pre-functionalized substrates. rsc.org Radical-based direct C-H iodination has emerged as a promising method for the synthesis of iodopyridines. rsc.orgrsc.org This protocol has been shown to be scalable and applicable to both electron-rich and electron-poor heteroaromatics. rsc.orgrsc.org
The "halogen dance" reaction is another powerful tool for synthesizing substituted pyridines. researchgate.netnih.govclockss.org This rearrangement involves the migration of a halogen atom to a different position on the aromatic ring, driven by thermodynamics. wikipedia.org This process can be used to access isomers that are difficult to obtain through other methods. clockss.org For instance, the halogen dance has been successfully employed in the synthesis of 5-bromo-2-chloro-4-fluoro-3-iodopyridine. nih.gov The reaction is often carried out using a strong base at low temperatures. researchgate.netwikipedia.org Continuous-flow technologies have also been applied to halogen dance reactions, allowing for rapid and efficient synthesis with high throughput. researchgate.net
Green Chemistry Principles in Synthetic Route Development
The principles of green chemistry are increasingly influencing the design of synthetic routes. researchgate.net This includes the use of less hazardous reagents, safer solvents, and more energy-efficient processes. researchgate.netmdpi.comnih.gov
In the context of synthesizing this compound and related compounds, several green approaches have been explored. The use of formic acid as a CO surrogate in formylation reactions is a prime example, as it replaces toxic and gaseous carbon monoxide. organic-chemistry.orgresearchgate.net Mechanochemical methods, such as mechanical grinding under solvent-free conditions, have been developed for the iodination of pyrimidine (B1678525) derivatives, offering short reaction times and high yields. mdpi.comnih.gov The development of magnetically recyclable catalysts also aligns with green chemistry principles by facilitating catalyst recovery and reuse. researchgate.net Furthermore, the use of water as a solvent and the development of one-pot multicomponent reactions contribute to more environmentally benign synthetic processes. nih.gov
Solvent Selection and Waste Minimization
The choice of solvent is critical in any chemical synthesis, impacting reaction rates, yields, and the environmental footprint of the process. In the synthesis of halogenated pyridine derivatives, traditional methods often rely on volatile and potentially hazardous organic solvents. However, a shift towards greener alternatives is evident in contemporary research.
Water, as an environmentally benign solvent, has been explored for various heterocyclic syntheses. researchgate.net While specific studies on the aqueous synthesis of this compound are not extensively documented, the principles of using water to reduce organic solvent waste are broadly applicable. The use of microwave irradiation in conjunction with aqueous media has been shown to accelerate reaction times and improve yields in the synthesis of related pyridine derivatives, offering a promising avenue for waste minimization. researchgate.net
Another strategy for waste minimization involves the use of solvent-free reaction conditions. One-pot, multicomponent reactions catalyzed by solid-supported reagents, such as metal-incorporated or acid-functionalized mesoporous materials, can significantly reduce the generation of solvent waste. asianpubs.org These methods often lead to high yields and simplified purification procedures. Furthermore, the development of waste-minimized approaches, such as those reported for the synthesis of iodinated organic borazines, highlights the potential for designing synthetic protocols with significantly reduced E-factors (a measure of waste produced per unit of product). asianpubs.org
Table 1: Comparison of Solvent Systems in Heterocyclic Synthesis
| Solvent System | Advantages | Disadvantages | Potential for Waste Minimization |
| Traditional Organic Solvents (e.g., DMF, Toluene) | Good solubility for many reactants | Volatility, toxicity, environmental concerns | Low |
| Water | Environmentally benign, non-flammable, low cost | Poor solubility for some organic compounds | High |
| Solvent-Free/Solid-State | Reduced solvent waste, potential for high yields | Limited to certain reaction types, potential for localized heating | Very High |
| Ionic Liquids | Low volatility, tunable properties | High cost, potential toxicity, recycling challenges | Medium |
This table provides a general comparison of solvent systems and their implications for waste minimization in the context of heterocyclic synthesis.
Atom Economy and Reaction Efficiency Enhancements
Atom economy, a concept central to green chemistry, focuses on maximizing the incorporation of all reactant atoms into the final product. Addition and rearrangement reactions are inherently more atom-economical than substitution and elimination reactions, which generate stoichiometric byproducts.
Reaction efficiency is also enhanced by the use of catalytic methods over stoichiometric reagents. Catalytic processes reduce waste by requiring only small amounts of the catalyst to facilitate the transformation of large quantities of reactants. For example, catalytic hydrogenation and coupling reactions are generally more atom-efficient than classical stoichiometric reductions or substitutions. nih.gov
Scalability and Process Development Considerations for Industrial Application
The transition of a synthetic route from the laboratory to an industrial scale introduces a new set of challenges. Scalability requires a robust and reproducible process that is both economically viable and safe. For the industrial production of this compound, several factors must be considered.
The choice of starting materials and reagents is paramount. Readily available and cost-effective precursors are essential for large-scale synthesis. The purification of the final product is another critical aspect. Chromatographic purification, while common in the lab, is often impractical and expensive on an industrial scale. Therefore, developing a process that yields a product of high purity directly from the reaction mixture or through simple crystallization is highly desirable.
Process safety, including thermal stability of intermediates and control of exotherms, becomes increasingly important at larger scales. Continuous flow chemistry offers potential advantages over batch processing in terms of safety, efficiency, and scalability for certain reactions.
Chemo-, Regio-, and Stereoselectivity in Synthetic Pathways
Controlling selectivity is a fundamental challenge in organic synthesis, particularly when dealing with multifunctional molecules like this compound.
Chemoselectivity refers to the selective reaction of one functional group in the presence of others. In the synthesis of this compound, a key challenge is the selective iodination of the pyridine ring without affecting the aldehyde group. This often requires careful selection of the iodinating agent and reaction conditions.
Regioselectivity is the control of the position of a chemical bond formation. The synthesis of this compound requires the specific introduction of the iodine atom at the C2 position of the pyridine ring. The inherent reactivity of the pyridine nucleus and the directing effects of existing substituents play a crucial role in determining the regiochemical outcome of the iodination reaction.
Stereoselectivity , while not directly applicable to the achiral structure of this compound itself, becomes a critical consideration if this compound is used as a precursor in the synthesis of chiral molecules. Subsequent reactions involving the aldehyde group or other parts of the molecule may require stereoselective control to produce the desired enantiomer or diastereomer.
Elucidation of the Reactivity Profile and Mechanistic Pathways of 2 Iodopyridine 4 Carbaldehyde
Reactivity at the Carbaldehyde Moiety
The aldehyde functional group in 2-iodopyridine-4-carbaldehyde is a primary site for various chemical reactions, including nucleophilic additions, redox transformations, and condensation reactions.
The electrophilic carbon of the carbaldehyde group is susceptible to attack by nucleophiles. libretexts.orglibretexts.org This fundamental reaction leads to the formation of a tetrahedral intermediate which can then be protonated to yield an alcohol or undergo further transformations. libretexts.org
Formation of Imines: Primary amines react with the aldehyde to form imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.org This condensation reaction is typically acid-catalyzed and proceeds through a carbinolamine intermediate, which then dehydrates to form the C=N double bond. masterorganicchemistry.comlibretexts.orgyoutube.com The reaction is reversible and can be driven to completion by removing the water formed. youtube.com
Formation of Acetals: In the presence of an acid catalyst, alcohols add to the aldehyde to form hemiacetals. libretexts.org A second equivalent of the alcohol can then react to form an acetal (B89532). libretexts.org The formation of cyclic acetals is also possible through the reaction with diols, such as ethylene (B1197577) glycol. libretexts.org These reactions are reversible and can be controlled by the removal or addition of water. libretexts.orgkhanacademy.org The basicity of the pyridine (B92270) ring itself can promote certain acetal formation reactions under mild conditions without the need for additional additives. nih.gov
Formation of Alcohols: The carbaldehyde can be reduced to a primary alcohol. This is commonly achieved using hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). libretexts.orgyoutube.com These reagents deliver a hydride ion to the carbonyl carbon, forming an alkoxide intermediate that is subsequently protonated. libretexts.org
Table 1: Examples of Nucleophilic Addition Reactions at the Carbaldehyde Moiety
| Reactant | Product Type | General Reaction |
|---|---|---|
| Primary Amine (R-NH₂) | Imine | R'-CHO + R-NH₂ ⇌ R'-CH=N-R + H₂O |
| Alcohol (R-OH) | Acetal | R'-CHO + 2 R-OH ⇌ R'-CH(OR)₂ + H₂O |
| Hydride Reagent (e.g., NaBH₄) | Alcohol | R'-CHO + [H]⁻ → R'-CH₂OH |
Note: R' represents the 2-iodopyridin-4-yl group.
The aldehyde group can undergo both oxidation and reduction.
Selective Oxidation to Carboxylic Acid: The aldehyde can be oxidized to the corresponding carboxylic acid.
Selective Reduction to Alcohol: As mentioned previously, the aldehyde can be selectively reduced to a primary alcohol using reducing agents like sodium borohydride. libretexts.orgyoutube.comorganic-chemistry.org This transformation is a common and efficient method for converting aldehydes to alcohols. libretexts.orgorganic-chemistry.org The use of NaBH₄ in the presence of I₂ can also be employed for the selective reduction of carboxylic acids to alcohols. researchgate.net
The aldehyde functionality is a key participant in condensation reactions, which can lead to the formation of new carbon-carbon bonds and the construction of heterocyclic rings. researchgate.net These reactions often involve the reaction of the aldehyde with active methylene (B1212753) compounds in the presence of a base. researchgate.net The resulting products can then undergo cyclization to form various fused heterocyclic systems. researchgate.netresearchgate.net For instance, condensation with C-nucleophiles can lead to chalcone-like derivatives, which can then be cyclized to form pyrazoles or pyrano-pyrimidines. researchgate.net The condensation reaction of C4H4+ with pyridine has been studied to understand the formation of new chemical bonds and reaction pathways. researchgate.net
Reactivity at the Iodo Substituent
The iodine atom at the 2-position of the pyridine ring is a versatile handle for introducing molecular complexity through various cross-coupling reactions.
The carbon-iodine bond is susceptible to cleavage and formation of new carbon-carbon or carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions. The general reactivity trend for halogens in these reactions is I > Br/OTf >> Cl. researchgate.net
Suzuki-Miyaura Coupling: This reaction involves the coupling of the iodo-group with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org This is a widely used method for forming biaryl compounds. libretexts.org The catalytic cycle involves oxidative addition of the aryl iodide to the Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and reductive elimination to give the coupled product. libretexts.org
Sonogashira Coupling: This reaction couples the iodo-substituent with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org This method is highly effective for the formation of C(sp²)-C(sp) bonds. libretexts.org Copper-free Sonogashira protocols have also been developed. libretexts.orgnih.gov
Negishi Coupling: This cross-coupling reaction employs an organozinc reagent as the coupling partner with the aryl iodide, catalyzed by a palladium or nickel complex. nih.gov This method is particularly useful for forming C(sp²)-C(sp³) bonds. nih.gov
Heck Coupling: While not as commonly cited for this specific substrate in the initial search, the Heck reaction is a palladium-catalyzed reaction of an aryl halide with an alkene to form a substituted alkene.
The success of palladium-catalyzed cross-coupling reactions is highly dependent on the choice of catalyst, ligands, base, and reaction conditions.
The catalytic cycle for these reactions generally involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org The oxidative addition of the C-I bond to a Pd(0) species is the initial step. The choice of phosphine (B1218219) ligands can significantly influence the efficiency and selectivity of the coupling. For instance, sterically hindered N-heterocyclic carbene (NHC) ligands have been shown to promote selective cross-coupling at the C4 position of 2,4-dichloropyridines. nih.gov In some cases, ligand-free conditions can also be highly effective and even enhance selectivity. nih.gov The reactivity of the halide follows the order I > Br > Cl, making the iodo-group at the 2-position highly reactive in these transformations. wikipedia.org
Table 2: Common Cross-Coupling Reactions at the Iodo Substituent
| Reaction Name | Coupling Partner | Catalyst System | Bond Formed |
|---|---|---|---|
| Suzuki-Miyaura | Boronic acid/ester | Pd catalyst, Base | C-C (sp²-sp²) |
| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | C-C (sp²-sp) |
| Negishi | Organozinc reagent | Pd or Ni catalyst | C-C (sp²-sp³, sp²-sp²) |
| Heck | Alkene | Pd catalyst, Base | C-C (sp²-sp²) |
Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Negishi, Heck)
Copper-Mediated and Metal-Free Coupling Alternatives
While palladium-catalyzed reactions are prevalent, copper-mediated couplings offer a cost-effective and powerful alternative for forming new carbon-carbon and carbon-heteroatom bonds from this compound. These methods are particularly advantageous for their functional group tolerance and unique reactivity.
Copper-Mediated Couplings: Copper(I) catalysts, often in conjunction with ligands, are effective for various coupling reactions. For instance, the copper-catalyzed coupling of aryl iodides with thiols, a variant of the Ullmann condensation, proceeds under relatively mild conditions. Copper(I)-thiophene-2-carboxylate (CuTC) has emerged as a soluble and efficient catalyst for such transformations, proving effective even with challenging heteroaryl iodides. nih.gov These methods allow for the synthesis of aryl sulfides, a valuable structural motif. While specific examples with this compound are not extensively documented in seminal reports, the general applicability to heteroaryl iodides suggests its viability as a substrate. nih.govrsc.orgnih.gov The reaction typically involves a copper(I) salt, a base, and a suitable solvent.
Metal-Free Couplings: The development of metal-free coupling reactions is a significant goal in green chemistry. For aryl iodides, certain nucleophilic aromatic substitution reactions can be achieved without a metal catalyst, often promoted by light (photo-induced reactions) or occurring under specific conditions with highly activated substrates. nih.gov For example, photo-induced, metal-free aromatic Finkelstein reactions have been developed, showcasing the potential to forge new bonds by avoiding transition metals entirely. nih.gov The application of these methods to this compound would depend on the specific nucleophile and reaction conditions, leveraging the inherent electrophilicity of the pyridine ring.
Table 1: Representative Copper-Mediated Coupling Reactions
| Catalyst/Reagent | Coupling Partner | Product Type | Conditions | Yield (%) | Reference |
| CuTC | Aryl Thiol | Diaryl Sulfide | Base (e.g., K₃PO₄), Solvent (e.g., Toluene) | Good to Excellent | nih.gov |
| CuI / Ligand | Amine/Alcohol | C-N/C-O Coupled Product | Base, Solvent (e.g., Dioxane) | Variable | researchgate.netresearchgate.net |
Halogen Exchange and Functionalization Reactions
The iodine atom at the C-2 position of this compound is a versatile handle for introducing other functionalities. Halogen exchange, particularly via the Finkelstein reaction, and other nucleophilic substitutions allow for the replacement of iodine with other halogens or functional groups.
The Finkelstein reaction involves the exchange of one halogen for another and is typically an equilibrium process. wikipedia.org In its classic form, an alkyl chloride or bromide is converted to an alkyl iodide using sodium iodide in acetone, driven by the precipitation of the insoluble sodium chloride or bromide. byjus.comadichemistry.com For aryl halides, this transformation is more challenging and often requires catalysis. wikipedia.org The so-called "aromatic Finkelstein reaction" can be catalyzed by copper(I) or nickel(II) complexes to replace aryl bromides or chlorides with iodine. nih.govwikipedia.org Conversely, converting an aryl iodide like this compound to the corresponding bromide or chloride is also feasible, typically requiring a source of the halide and a catalyst. These metal-mediated halogen exchange reactions are crucial for tuning the reactivity of the substrate for subsequent cross-coupling steps. nih.govmanac-inc.co.jp
Beyond halogen exchange, the C-2 iodo group can be displaced by various nucleophiles through nucleophilic aromatic substitution (SNAr), although this is often more difficult than on rings activated by stronger electron-withdrawing groups unless further activation (e.g., by N-oxidation) is achieved.
Table 2: Aromatic Finkelstein Reaction Variants
| Substrate Type | Reagent | Catalyst | Product Type | Key Feature | Reference |
| Aryl Bromide | NaI | CuI / Diamine Ligand | Aryl Iodide | Mild, general method for iodination. | researchgate.net |
| Aryl Bromide | NaI | NiBr₂ / PBu₃ | Aryl Iodide | Effective for heteroaryl bromides. | nih.gov |
| Aryl Iodide | NiCl₂ / DMF | None | Aryl Chloride | Stoichiometric metal-mediated exchange. | nih.gov |
Directed Ortho-Metalation and Related Strategies
Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization of aromatic rings. wikipedia.org The process involves deprotonation at the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, followed by quenching with an electrophile. wikipedia.orgorganic-chemistry.org
For this compound, the situation is complex. The pyridine nitrogen and the substituents influence the site of metalation. In 2-substituted pyridines, DoM typically directs functionalization to the C-3 position. clockss.orguwindsor.ca The aldehyde group at C-4 is a potential DMG; however, it is also highly reactive toward organolithium bases. This necessitates a strategy of transient protection. Aldehydes can be protected in situ by reaction with a lithium amide (e.g., from a secondary amine) to form a hemiaminal anion, which then acts as an effective DMG. harvard.edu This protected intermediate directs the lithiation to the adjacent C-3 or C-5 position. Given the presence of the C-2 iodo group, lithiation is expected to occur at C-3.
The choice of base is critical. To avoid competitive nucleophilic addition to the pyridine ring, hindered lithium amide bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are often preferred over alkyllithiums. clockss.orgharvard.edu The regioselective lithiation of halopyridines with LDA has been shown to be an effective method for producing disubstituted pyridines. researchgate.netresearchgate.net
Table 3: General Strategies for Directed Lithiation of Pyridines
| Pyridine Substrate | Directing Group | Base | Position of Lithiation | Comments | Reference |
| 2-Substituted Pyridine | 2-Substituent (e.g., -CONR₂) | LDA / LiTMP | C-3 | General regioselectivity for 2-substituted pyridines. | clockss.orguwindsor.ca |
| 3-Halopyridine | 3-Halo | LDA | C-4 | Halogen acts as a DMG. | researchgate.netresearchgate.net |
| Pyridine with Aldehyde | Aldehyde (via in situ protection) | Alkyllithium / Amine | ortho to aldehyde | Aldehyde is transiently converted to a DMG. | harvard.edu |
Reactivity of the Pyridine Ring System
Electrophilic and Nucleophilic Aromatic Substitution Considerations
The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This characteristic is significantly amplified in this compound by the strong electron-withdrawing effects of both the 4-formyl (-CHO) and the 2-iodo groups.
Nucleophilic Aromatic Substitution (SNAr): The molecule is highly activated towards SNAr. Nucleophilic attack is strongly favored at the C-2 and C-6 positions (ortho to the nitrogen) and the C-4 position (para to the nitrogen). This is because the negative charge of the intermediate (a Meisenheimer-like complex) can be delocalized onto the electronegative nitrogen atom, which provides significant stabilization. stackexchange.com With a leaving group (iodine) already at C-2 and a strong activating group (aldehyde) at C-4, the molecule is primed for nucleophilic attack, primarily at the C-2 position to displace the iodide.
Electrophilic Aromatic Substitution (EAS): Conversely, the pyridine ring is strongly deactivated towards EAS. The electron-deficient nature of the ring and the deactivating effect of the substituents make reactions like nitration or Friedel-Crafts acylation extremely difficult, requiring harsh conditions if they proceed at all.
N-Oxidation and Quaternization Strategies
Modification of the pyridine nitrogen atom through N-oxidation or quaternization further alters the ring's reactivity.
N-Oxidation: The oxidation of the pyridine nitrogen to a pyridine N-oxide can be achieved using oxidizing agents like hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide group is a strong activating group for nucleophilic substitution, particularly at the C-2 and C-4 positions. However, the presence of the aldehyde group can be problematic. Research has indicated that pyridine N-oxides bearing a 4-carboxaldehyde substituent can be unstable or unreactive in subsequent synthetic steps, potentially due to degradation under the reaction conditions.
Quaternization: Reaction of the pyridine nitrogen with an alkylating agent (e.g., methyl iodide) yields a pyridinium (B92312) salt. This quaternization dramatically increases the electrophilicity of the pyridine ring, making it highly susceptible to nucleophilic attack. Studies on the SNAr of 2-substituted N-methylpyridinium ions show that they are significantly more reactive than their neutral pyridine counterparts. nih.gov For a quaternized derivative of this compound, nucleophilic displacement of the C-2 iodide would be greatly accelerated.
Detailed Mechanistic Investigations of Key Transformations
The mechanisms of the key reactions involving this compound are generally well-understood from studies on analogous systems.
Mechanism of SNAr: The nucleophilic aromatic substitution proceeds via a two-step addition-elimination mechanism. The first, and typically rate-determining, step is the attack of the nucleophile on the electron-deficient ring (e.g., at C-2) to form a high-energy, negatively charged intermediate known as a Meisenheimer complex. stackexchange.comdiva-portal.org The stability of this intermediate is paramount. For pyridine, attack at C-2 or C-4 allows a resonance structure where the negative charge resides on the nitrogen, providing substantial stabilization. stackexchange.com The final step is the rapid elimination of the leaving group (iodide) to restore aromaticity.
Mechanism of Directed ortho-Metalation: The DoM mechanism begins with the coordination of the organolithium base to the heteroatom of the directing metalation group (DMG). wikipedia.org In the case of a protected aldehyde, the lithium cation would chelate with the oxygen and nitrogen of the hemiaminal anion. This complexation increases the kinetic acidity of the adjacent ortho protons and positions the base for a regioselective deprotonation, forming the thermodynamically stable aryllithium intermediate. wikipedia.org
Mechanism of SNAr on Pyridinium Ions: For quaternized pyridines, the mechanism can be more complex. While still proceeding through an addition intermediate, the rate-determining step can shift. For reactions with piperidine, for example, the mechanism is second-order in the nucleophile, involving a rate-determining deprotonation of the addition intermediate by a second molecule of the nucleophile. nih.gov This leads to a different order of leaving group ability (e.g., CN > F ≈ Cl ≈ Br ≈ I) compared to standard SNAr reactions where nucleophilic addition is rate-limiting (F > Cl ≈ Br > I). nih.gov
Identification and Characterization of Reaction Intermediates:The direct observation or trapping of reaction intermediates is a complex experimental task. Without published research detailing these experiments for this compound, any discussion on the structure and properties of potential intermediates would be purely speculative.
Consequently, the creation of an article with the requested detailed research findings and interactive data tables is not feasible at this time. Further empirical research is required to generate the necessary data to fully elucidate the reactivity profile and mechanistic pathways of this compound.
Strategic Applications of 2 Iodopyridine 4 Carbaldehyde in Complex Molecule Synthesis and Advanced Materials
Building Block for Diverse Heterocyclic Scaffolds
The presence of both an aldehyde and an iodo-substituent on the pyridine (B92270) framework makes 2-Iodopyridine-4-carbaldehyde a valuable precursor for the synthesis of a variety of heterocyclic systems. These functional groups offer orthogonal reactivity, enabling sequential and controlled modifications.
The aldehyde functionality in this compound is a key feature for the construction of fused pyridine systems through various cyclization strategies. One of the most prominent methods is the Friedländer annulation, a reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive methylene (B1212753) group, which leads to the formation of quinoline (B57606) derivatives. wikipedia.orgorganic-chemistry.orgnih.govrsc.org While specific examples utilizing this compound are not extensively documented, its aldehyde group is well-suited to participate in such condensation reactions. For instance, it could react with a ketone to form a chalcone-like intermediate, which can then undergo intramolecular cyclization to furnish a pyridine-fused system.
Furthermore, the iodo-group at the 2-position can be exploited in intramolecular cyclization reactions to form polycyclic aromatic nitrogen heterocycles. nih.govresearchgate.net This can be achieved through transition-metal-catalyzed C-H activation or other coupling methodologies, where the iodine acts as a leaving group. The strategic placement of the aldehyde allows for the introduction of a side chain that can subsequently cyclize onto the pyridine ring.
| Reaction Type | Reactants | Product Type | Potential Application |
| Friedländer Annulation | 2-Aminoaryl ketone | Quinolines | Synthesis of bioactive compounds |
| Intramolecular Cyclization | Substituted side chain | Fused pyridines | Development of advanced materials |
Substituted bipyridines and terpyridines are of significant interest due to their wide applications as ligands in coordination chemistry and materials science. This compound serves as a valuable precursor for these molecules. The iodine atom at the 2-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to form bipyridine structures. nih.gov
The aldehyde group can be utilized in the Kröhnke pyridine synthesis to construct terpyridine scaffolds. Current time information in Bangalore, IN.ijnrd.orgrsc.orgmdpi.comnih.gov This reaction typically involves the condensation of an α,β-unsaturated carbonyl compound with an α-pyridinium methyl ketone salt in the presence of ammonium (B1175870) acetate. ijnrd.org The aldehyde functionality of this compound can be used to generate the required α,β-unsaturated precursor.
| Target Scaffold | Key Reaction | Reactant with this compound | Significance |
| Substituted Bipyridines | Suzuki Coupling | Pyridylboronic acid or ester | Ligands for catalysis and materials |
| Substituted Terpyridines | Kröhnke Synthesis | 2-Acetylpyridine | Building blocks for supramolecular chemistry |
Precursor in the Synthesis of Bioactive Molecules and Drug Leads (excluding clinical data)
The pyridine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs. nih.govnih.gov The functional handles on this compound make it an attractive starting material for the synthesis of novel bioactive molecules and drug leads. The aldehyde can be converted into various other functional groups or used to build more complex side chains, while the iodine atom allows for the introduction of diverse substituents through cross-coupling reactions. nih.gov
The synthesis of 2-pyridone-containing heterocycles, which are known for their diverse biological activities, can be approached using multicomponent reactions where a substituted aldehyde is a key component. rsc.orgnih.gov Although direct examples with this compound are not prevalent in the literature, its reactivity profile suggests its potential in generating libraries of compounds for biological screening. ijnrd.orgmdpi.comdokumen.pubfrontiersin.org
| Bioactive Scaffold | Synthetic Strategy | Role of this compound |
| Substituted Pyridines | Cross-coupling and functional group transformations | Provides a versatile platform for diversification. |
| Pyridone-containing Heterocycles | Multicomponent reactions | Serves as the aldehyde component. |
Ligand and Organocatalyst Precursor Development
The development of novel ligands and organocatalysts is crucial for advancing chemical synthesis. This compound provides a platform for creating such molecules.
The pyridine nitrogen of this compound can coordinate to transition metals, and the aldehyde group can be readily modified to create multidentate ligands. nih.govnih.govdokumen.pubnih.govbiointerfaceresearch.comnih.govnih.govchemicalpapers.comresearchgate.net For example, condensation of the aldehyde with a primary amine can generate a Schiff base ligand. The resulting ligand can then be used to form coordination compounds with various transition metals like palladium, copper, and rhodium. nih.govnih.govbiointerfaceresearch.comnih.govnih.govchemicalpapers.comnih.gov These complexes can exhibit catalytic activity in a range of organic transformations. nih.govnih.govnih.gov
| Metal | Ligand Type from this compound | Potential Catalytic Application |
| Palladium | Schiff base, Phosphine-pyridyl | Cross-coupling reactions, Hydroarylation |
| Copper | Schiff base, N,N-chelators | Oxidation, Click chemistry |
| Rhodium | Phosphine-pyridyl, N-heterocyclic carbene | Hydroformylation, Hydrogenation |
The field of asymmetric catalysis often relies on the use of chiral auxiliaries or chiral ligands to control the stereochemical outcome of a reaction. While there are no specific reports on the use of this compound for this purpose, its structure offers potential for the development of new chiral molecules.
The aldehyde group can be reacted with a chiral amine to form a chiral imine, which could then direct subsequent reactions in a stereoselective manner. Alternatively, the aldehyde could be transformed into a chiral alcohol or other functional group that can act as a chiral auxiliary. sigmaaldrich.com The development of chiral ligands derived from this compound could also lead to new asymmetric catalysts. nih.gov
| Application Area | Potential Derivative of this compound | Mechanism of Chirality Transfer |
| Chiral Auxiliary | Chiral imine or alcohol | Steric hindrance directing the approach of a reactant. |
| Chiral Ligand | Chiral Schiff base or phosphine (B1218219) | Formation of a chiral metal complex that catalyzes the reaction. |
Integration into Polymer and Supramolecular Architectures
The dual functionality of this compound suggests its utility in creating sophisticated polymer and supramolecular structures. The aldehyde can participate in polymerization reactions, while the iodo- and pyridyl- functionalities can be used for post-polymerization modification or to direct supramolecular assembly through halogen bonding and metal coordination, respectively.
Components for Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)
The development of COFs and MOFs relies on the precise arrangement of molecular building blocks. This compound, with its defined geometry and reactive sites, is a candidate for a linker or node in these frameworks. In COF synthesis, the aldehyde group could react with multi-amine linkers to form crystalline, porous imine-linked frameworks. The iodine atom could then serve as a site for post-synthetic modification, allowing for the introduction of other functional groups to tailor the properties of the COF.
Precursors for Optoelectronic Materials (excluding material properties)
The synthesis of organic materials for optoelectronic applications often involves the creation of extended conjugated systems. The combination of a pyridine ring and an aldehyde group in this compound makes it a potential precursor for such materials. The aldehyde can be used in condensation reactions, such as Knoevenagel or Wittig reactions, to extend the π-system. The iodo-substituent can be leveraged in cross-coupling reactions to link the pyridine unit to other aromatic or heteroaromatic systems, thereby constructing conjugated polymers or oligomers. These reactions would form the backbone of materials that could potentially be used in optoelectronic devices. However, specific studies detailing the synthesis of such materials from this compound and their subsequent optoelectronic characterization are not currently available.
Advanced Spectroscopic and Spectrometric Techniques for Structural and Mechanistic Elucidation in Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Analysis
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. For 2-Iodopyridine-4-carbaldehyde, a suite of NMR experiments can map out the precise connectivity and spatial arrangement of atoms.
One-dimensional (1D) NMR provides initial information on the chemical environment of protons (¹H NMR) and carbons (¹³C NMR), but multi-dimensional (2D) NMR experiments are required for a complete structural assignment. researchgate.net
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY spectra would show correlations between the protons on the pyridine (B92270) ring, specifically between H3 and H5, and any long-range coupling to H6.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates protons with the carbons to which they are directly attached. youtube.com This is essential for assigning the carbon signals of the pyridine ring by linking them to their known proton signals. youtube.com The aldehyde proton would correlate with the aldehyde carbon, and the ring protons (H3, H5, H6) would correlate with their respective carbons (C3, C5, C6).
Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons (typically 2-4 bonds), which is critical for piecing together the molecular skeleton. youtube.com Key HMBC correlations for this compound would include the aldehyde proton showing a correlation to the C4 carbon, and the ring protons showing correlations to neighboring carbons. For example, H5 would show correlations to C3, C4, and the aldehyde carbon.
Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. researchgate.net NOESY is particularly useful for determining conformation. For this molecule, it could reveal the spatial proximity between the aldehyde proton and the H3 and H5 protons on the ring, helping to establish the preferred orientation of the aldehyde group relative to the pyridine ring.
Table 1: Expected 2D NMR Correlations for this compound
| Experiment | Correlating Nuclei | Expected Key Correlations | Information Gained |
| COSY | ¹H - ¹H | Correlation between H3 and H5. | Identifies adjacent protons on the pyridine ring. |
| HSQC | ¹H - ¹³C (¹J) | Aldehyde H ↔ Aldehyde CH3 ↔ C3H5 ↔ C5H6 ↔ C6 | Assigns carbon signals directly bonded to specific protons. |
| HMBC | ¹H - ¹³C (²⁻⁴J) | Aldehyde H ↔ C4, C3, C5H3 ↔ C2, C4, C5H5 ↔ C3, C4, C6H6 ↔ C2, C4, C5 | Establishes the connectivity across the entire molecular framework. |
| NOESY | ¹H - ¹H (Through Space) | Aldehyde H ↔ H3Aldehyde H ↔ H5 | Determines the spatial orientation of the aldehyde group relative to the ring. |
The bond between the pyridine ring (C4) and the aldehyde group has a degree of double-bond character, which can lead to restricted rotation. Variable Temperature (VT) NMR studies are employed to investigate such dynamic processes. nih.gov By recording NMR spectra at different temperatures, it is possible to observe changes in the appearance of signals. At low temperatures, the rotation around the C4-aldehyde bond might be slow on the NMR timescale, potentially resulting in separate signals for different conformers. As the temperature increases, the rotation becomes faster, causing the distinct signals to broaden and eventually merge into a single averaged signal at a point known as the coalescence temperature. nih.gov Analyzing these changes allows for the calculation of the energy barrier (Gibbs free energy of activation, ΔG‡) for the rotational process, providing valuable insight into the molecule's conformational flexibility. nih.gov
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal.
By growing a suitable single crystal of this compound, single-crystal X-ray diffraction analysis can provide a wealth of structural information. researchgate.net This technique measures the diffraction pattern of X-rays passing through the crystal, which is then used to calculate the electron density map and, consequently, the exact position of each atom. researchgate.net The resulting structural model yields precise measurements of all bond lengths (e.g., C-I, C-N, C-C, C=O, C-H), bond angles, and dihedral angles. This data would confirm the planarity of the pyridine ring and reveal the orientation of the aldehyde and iodo substituents relative to the ring in the solid state. brandeis.edu
Table 2: Typical Bond Lengths Expected from X-ray Diffraction Analysis
| Bond | Expected Length (Å) | Notes |
| C-I | ~2.10 | Standard carbon-iodine single bond length. |
| C=O | ~1.21 | Typical for an aldehyde carbonyl group. |
| C-C (ring) | ~1.39 | Aromatic carbon-carbon bond. |
| C-N (ring) | ~1.34 | Aromatic carbon-nitrogen bond in pyridine. |
| C-C (aldehyde) | ~1.48 | Single bond between the ring and aldehyde carbon. |
Co-crystallization involves crystallizing a target molecule with another compound, known as a "co-former," to form a new crystalline solid. nih.gov This strategy is a powerful tool in crystal engineering to study and control intermolecular interactions. nih.gov For this compound, co-crystallization can be used to investigate its potential for forming non-covalent bonds. The iodine atom can act as a halogen bond donor, the pyridine nitrogen can act as a hydrogen bond acceptor, and the aldehyde oxygen can also participate in hydrogen bonding. nih.gov By selecting co-formers with complementary functional groups (e.g., hydrogen bond donors or halogen bond acceptors), specific supramolecular synthons can be targeted and analyzed. researchgate.net The resulting co-crystal structures, determined by X-ray diffraction, reveal how this compound interacts with other molecules, which is crucial for understanding its packing in the solid state and for the design of new materials. rsc.org
High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is a vital technique for confirming the elemental composition of a compound and investigating its fragmentation behavior. nih.gov HRMS instruments, such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometers, measure the mass-to-charge ratio (m/z) of ions with extremely high accuracy (typically to within 5 parts per million). nih.gov
For this compound, HRMS would provide an exact mass measurement of the molecular ion, which can be used to unambiguously confirm its molecular formula, C₆H₄INO. This high mass accuracy allows differentiation between compounds with the same nominal mass but different elemental compositions. umtm.cz
Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed, where the molecular ion is isolated, fragmented, and the masses of the resulting fragment ions are measured. nih.gov The fragmentation pattern provides valuable structural information, acting as a molecular fingerprint. For this compound, characteristic fragmentation pathways would likely include the loss of the iodine atom, the formyl radical (•CHO), or a molecule of carbon monoxide (CO). researchgate.net
Table 3: Predicted HRMS Data for this compound
| Species | Formula | Calculated Exact Mass (m/z) | Fragmentation Origin |
| [M+H]⁺ | [C₆H₅INO]⁺ | 233.9410 | Protonated molecular ion. |
| [M-CHO]⁺ | [C₅H₄IN]⁺ | 204.9356 | Loss of the formyl group. |
| [M-I]⁺ | [C₆H₄NO]⁺ | 106.0287 | Loss of the iodine atom. |
Tandem Mass Spectrometry (MS/MS) for Structural Fragment Identification
Tandem mass spectrometry is a powerful technique used to determine the structure of a molecule by analyzing the fragmentation pattern of its molecular ion. In a typical MS/MS experiment, the parent ion of this compound (with a molecular weight of 233.007 g/mol ) would be isolated and then subjected to collision-induced dissociation. chemsrc.com The resulting fragment ions would provide valuable information about the connectivity of the atoms within the molecule.
Without experimental data, a detailed analysis of the fragmentation pathways is not possible. A hypothetical fragmentation pattern would likely involve:
Loss of the iodine atom (I), a characteristic fragmentation for iodo-substituted compounds.
Loss of the formyl group (-CHO) or carbon monoxide (CO).
Cleavage of the pyridine ring.
A data table presenting the mass-to-charge ratio (m/z) of observed fragments and their proposed structures, which is a crucial component of this section, cannot be generated without the actual experimental MS/MS spectrum.
Vibrational Spectroscopy (IR and Raman) for Functional Group and Intermolecular Interaction Characterization
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" of the compound, allowing for the identification of functional groups and the study of intermolecular interactions.
For this compound, one would expect to observe characteristic vibrational bands corresponding to:
The C=O stretching of the aldehyde group.
The C-H stretching of the aldehyde and pyridine ring.
The C-I stretching.
The vibrational modes of the pyridine ring.
Analysis of peak shifts, broadening, and changes in intensity could provide insights into hydrogen bonding or other intermolecular interactions in the solid state or in solution.
However, without access to the experimental IR and Raman spectra of this compound, a detailed assignment of vibrational frequencies and a discussion of intermolecular interactions based on specific research findings cannot be provided. Consequently, the required data table of vibrational modes and their corresponding frequencies cannot be created.
Computational and Theoretical Chemistry Insights into 2 Iodopyridine 4 Carbaldehyde
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties from first principles. For 2-Iodopyridine-4-carbaldehyde, these calculations can elucidate its electronic landscape, guiding the understanding of its chemical behavior.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and energetics of molecules. It is particularly valuable for mapping out reaction mechanisms, identifying intermediates, and calculating the energy barriers of transition states.
While specific DFT studies on this compound are not extensively documented, the reactivity of the closely related iodopyridine scaffold has been explored in theoretical studies of catalytic reactions. chemrxiv.org For instance, DFT has been employed to investigate the mechanism of Palladium-catalyzed C-H activation and cross-coupling reactions involving iodopyridines. chemrxiv.org These studies often focus on elucidating the roles of catalysts, bases, and other additives in the reaction pathway.
A representative reaction that this compound could undergo is a cross-coupling reaction, such as the Suzuki-Miyaura coupling. DFT calculations for such a reaction would typically investigate the following key steps:
Oxidative Addition : The initial step where the Pd(0) catalyst inserts into the Carbon-Iodine bond of the this compound. The presence of the iodine atom makes this step kinetically favorable. researchgate.net
Transmetalation : The transfer of an organic group from a boronic acid (or its derivative) to the palladium center.
Reductive Elimination : The final step where the new C-C bond is formed, and the Pd(0) catalyst is regenerated.
DFT calculations can model the energy profile of this entire catalytic cycle. For example, in a study on the Pd-catalyzed mono-selective β-C(sp3)-H heteroarylation of free carboxylic acids with iodo-heteroarenes, DFT calculations were used to compare different possible reaction pathways. chemrxiv.org The calculations revealed a complex mechanism involving a Pd-Ag-K synergistic catalytic model, where the base and silver salt played crucial roles in stabilizing intermediates and lowering the energy barriers for C-C coupling. chemrxiv.org Such theoretical investigations are critical for optimizing reaction conditions and understanding the origins of selectivity observed in experiments. chemrxiv.org
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. imperial.ac.uk The energies and spatial distributions of these orbitals are key indicators of a molecule's electrophilic and nucleophilic character.
For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine (B92270) ring and the iodine atom, while the LUMO would be centered on the electron-deficient aldehyde group and the carbon atom attached to the iodine. The energy gap between the HOMO and LUMO is a critical parameter that relates to the molecule's kinetic stability and electronic transitions.
DFT calculations can provide precise values for these orbitals and related reactivity indices.
| Parameter | Predicted Property/Value | Significance |
|---|---|---|
| HOMO Energy | Relatively high | Indicates susceptibility to electrophilic attack. |
| LUMO Energy | Relatively low | Indicates susceptibility to nucleophilic attack, particularly at the aldehyde carbon and the C-I bond. |
| HOMO-LUMO Gap (ΔE) | Moderate | Determines chemical reactivity and the energy of the lowest electronic transition (related to UV-Vis absorption). |
| Mulliken Charges | Negative charge on N; Positive charge on aldehyde C and C-I | Highlights electron-rich (nucleophilic) and electron-deficient (electrophilic) sites. |
The symmetry of the frontier orbitals also plays a crucial role in certain reactions, such as pericyclic reactions and oxidative additions to metal centers. imperial.ac.ukresearchgate.net Studies on 2-iodopyridine (B156620) have shown that the mechanism of oxidative addition to a Pd(0) center is governed by FMO symmetry, favoring a three-centered mechanism. researchgate.net The electron-withdrawing aldehyde group at the 4-position would further influence the orbital energies and coefficients, modulating the molecule's reactivity in such catalytic processes.
Conformational Analysis and Potential Energy Surface Mapping
Conformational analysis investigates the different spatial arrangements of a molecule (conformers) that arise from rotation around single bonds. For this compound, the primary conformational flexibility comes from the rotation of the aldehyde group relative to the pyridine ring.
Theoretical calculations, typically using DFT methods like B3LYP, can map the potential energy surface (PES) for this rotation. mdpi.comresearchgate.net Based on studies of analogous compounds like 6-Bromopyridine-2-carbaldehyde (BPCA), two main planar conformers are expected: a trans and a cis form. mdpi.com
Trans Conformer : The aldehyde C=O bond points away from the pyridine nitrogen. This is generally the more stable conformer due to favorable, non-covalent interactions like C–H···N hydrogen bonds and reduced steric repulsion. mdpi.com
Cis Conformer : The aldehyde C=O bond points towards the pyridine nitrogen. This conformer is typically higher in energy due to repulsive interactions between the lone pairs of the oxygen and nitrogen atoms. mdpi.com
The PES scan reveals the energy difference between these conformers and the rotational energy barrier separating them.
| Parameter | Predicted Value (based on BPCA analog) mdpi.com | Description |
|---|---|---|
| Most Stable Conformer | Trans | The aldehyde group is oriented away from the ring nitrogen. |
| Energy Difference (ΔE_cis-trans) | ~17 kJ mol⁻¹ | The energy by which the cis conformer is less stable than the trans conformer. |
| Rotational Barrier (trans → cis) | ~21 kJ mol⁻¹ | The energy required to rotate from the more stable trans form to the transition state. |
Data extrapolated from DFT(B3LYP)/6-311++G(d,p) calculations on 6-Bromopyridine-2-carbaldehyde. mdpi.com
These computational findings are crucial for interpreting experimental results, as the observed properties of a molecule are often a population-weighted average of its different conformers. researchgate.net At room temperature, the population of the higher-energy cis conformer would be significantly lower than the trans conformer.
Molecular Dynamics Simulations of Solvation and Intermolecular Interactions
While quantum mechanics is ideal for studying the detailed electronic structure of a single molecule, Molecular Dynamics (MD) simulations are used to model the behavior of molecules over time, particularly in solution or in condensed phases. nih.govjchemlett.com MD simulations treat atoms as classical particles moving according to a force field, which is a set of parameters describing the potential energy of the system.
For this compound, MD simulations can provide insights into:
Solvation Structure : How solvent molecules (e.g., water, ethanol, DMSO) arrange around the solute molecule. Specific hydrogen bonding interactions between the solvent and the pyridine nitrogen or the aldehyde oxygen can be identified and quantified.
Intermolecular Interactions : In a simulated crystal or aggregate, MD can reveal the dominant non-covalent interactions, such as π–π stacking between pyridine rings or halogen bonding involving the iodine atom. These interactions are fundamental to understanding crystal packing and the material's bulk properties. nih.gov
Dynamic Behavior : MD simulations can track the conformational changes of the molecule over time, showing how the aldehyde group rotates and how the molecule flexes and vibrates in response to its environment. acs.org
Although specific MD simulation results for this compound are not available, the methodology is widely applied to study ligand-receptor binding, where a drug molecule's dynamic behavior within a protein's active site is crucial for its function. nih.govjchemlett.com Such simulations could be used to predict how this compound might interact with biological targets.
Prediction of Spectroscopic Parameters from First Principles
Quantum chemical calculations are highly effective at predicting spectroscopic properties, which can be directly compared with experimental data to confirm a molecule's structure. tandfonline.com
Infrared (IR) Spectroscopy : DFT calculations can predict the vibrational frequencies and intensities of a molecule. tandfonline.com For this compound, this would allow for the assignment of key vibrational modes. The calculated frequencies are often systematically scaled to better match experimental values.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |
|---|---|---|
| C=O (Aldehyde) | ~1700–1720 | Strong, sharp stretching vibration. |
| C=N/C=C (Pyridine) | ~1580–1650 | Aromatic ring stretching vibrations. |
| C-I | ~500-600 | Stretching vibration, typically in the far-IR region. |
Predicted ranges are based on data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy : The chemical shifts (δ) of ¹H and ¹³C nuclei can be calculated using methods like GIAO (Gauge-Independent Atomic Orbital). These predictions are invaluable for assigning complex spectra. For this compound, calculations would predict the deshielding of the aldehydic proton (appearing at a high δ value) and the distinct chemical shifts for the protons and carbons on the substituted pyridine ring. acs.org
UV-Visible Spectroscopy : Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic excitations, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. researchgate.net For this molecule, π→π* transitions within the conjugated pyridine-aldehyde system would be predicted, likely in the 250–300 nm range.
These first-principles predictions serve as a powerful complement to experimental spectroscopy, aiding in structural elucidation and the interpretation of complex spectral data. tandfonline.com
Future Research Directions and Emerging Challenges in the Study of 2 Iodopyridine 4 Carbaldehyde
Exploration of Novel and Sustainable Synthetic Methodologies
While established methods for the synthesis of 2-iodopyridine-4-carbaldehyde exist, there is a growing need for more sustainable and efficient approaches. Future research should focus on the development of "green" chemistry principles in its synthesis. This includes the use of biorenewable solvents, such as Cyrene™, which is derived from cellulose, to replace more hazardous solvents like dimethylformamide. rsc.org The exploration of catalyst- and solvent-free thermal multicomponent domino reactions also presents a promising eco-friendly synthetic route. rsc.org
Furthermore, optimizing reaction conditions to reduce catalyst loading, particularly of expensive metals like palladium, is a key challenge. rsc.org Research into highly active catalysts that can function at very low concentrations (mol%) would significantly improve the economic and environmental viability of large-scale synthesis. mdpi.com The development of one-pot syntheses, where multiple reaction steps are carried out in the same vessel, can also enhance efficiency and reduce waste. researchgate.net Investigating alternative iodination reagents and reaction conditions that avoid harsh chemicals and improve regioselectivity is another important area for future work. tandfonline.com
Unveiling Untapped Reactivity Profiles and Selectivity Control
The reactivity of this compound is largely centered around its two primary functional groups: the iodo substituent and the aldehyde. While its utility in cross-coupling reactions is well-documented, there is considerable scope for exploring its untapped reactivity. Future studies could investigate its participation in less common transformations, such as C-H activation, radical reactions, and novel cycloaddition pathways.
A significant challenge lies in achieving high selectivity when both the iodo and aldehyde groups can potentially react. Developing reaction conditions that allow for the selective transformation of one group while leaving the other intact is crucial for its use as a versatile building block. For instance, protecting the aldehyde group to allow for exclusive reaction at the C-I bond, or vice-versa, would expand its synthetic utility. The "halogen dance" reaction, a base-induced halogen migration, could also be explored as a method to generate new isomers and further diversify its reactivity. researchgate.net
Development of Advanced Catalytic Systems Utilizing Derivatives
Derivatives of this compound have the potential to serve as ligands in the development of advanced catalytic systems. The pyridine (B92270) nitrogen and the aldehyde oxygen can act as coordination sites for metal centers, creating novel catalysts for a range of organic transformations. Research in this area could focus on synthesizing chiral derivatives to be used in asymmetric catalysis, a field of immense importance in the pharmaceutical industry.
The bipyridine scaffold, which can be synthesized from 2-iodopyridine (B156620) derivatives, is a particularly valuable ligand in coordination chemistry. mdpi.com Future work could involve the design and synthesis of new bipyridine ligands derived from this compound with tailored electronic and steric properties. These new ligands could lead to catalysts with enhanced activity, selectivity, and stability for a variety of cross-coupling and other reactions. researchgate.net The development of heterogeneous catalysts, where the catalytic species is immobilized on a solid support, is another promising direction, as it simplifies catalyst recovery and reuse.
Integration into Advanced Functional Materials beyond Current Scope
The unique electronic and structural features of the this compound scaffold make it an attractive candidate for incorporation into advanced functional materials. While its use in specific applications is an emerging area, future research could explore its integration into polymers, metal-organic frameworks (MOFs), and covalent organic frameworks (COFs).
The rigid, planar structure of the pyridine ring, combined with the reactive handles of the iodo and aldehyde groups, allows for the systematic construction of extended, well-defined architectures. These materials could have potential applications in areas such as gas storage, separation, and sensing. The ability to post-synthetically modify the aldehyde group within these frameworks could also allow for the tuning of their properties for specific applications. The development of new synthetic methods to create oligo- and polymeric structures based on this building block will be a key challenge in this area. chim.it
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-iodopyridine-4-carbaldehyde, and how can purity be optimized?
- Methodological Answer : A common approach involves halogenation of pyridine derivatives. For example, direct iodination at the 2-position of 4-pyridinecarbaldehyde can be achieved using iodine monochloride (ICl) in acetic acid under controlled temperatures (40–60°C). Purification is typically performed via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product, followed by recrystallization from ethanol/water mixtures to ≥95% purity . Key analytical validation includes -NMR (δ 9.8–10.2 ppm for aldehyde proton) and HPLC (C18 column, acetonitrile/water mobile phase).
Q. How can structural characterization of this compound be rigorously validated?
- Methodological Answer : Combine multiple techniques:
- X-ray crystallography : Use SHELXL for refinement (e.g., C–I bond length ~2.09 Å) .
- Spectroscopy : FT-IR (C=O stretch ~1700 cm), -NMR (aldehyde carbon ~190 ppm).
- Mass spectrometry : ESI-MS ([M+H] expected at m/z 263.93). Cross-validate with computational models (e.g., Gaussian DFT calculations for optimized geometry) .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Storage : Inert atmosphere (argon), amber glass vials at –20°C to prevent aldehyde oxidation.
- Handling : Use fume hoods, nitrile gloves, and PPE. Neutralize spills with sodium bicarbonate. Avoid contact with strong oxidizers (risk of exothermic decomposition) .
Advanced Research Questions
Q. How can palladium-catalyzed cross-coupling reactions be applied to modify this compound?
- Methodological Answer : The iodine atom serves as a leaving group in Suzuki-Miyaura couplings. Example protocol:
- React with arylboronic acids (1.2 eq) using Pd(PPh) (5 mol%), KCO (2 eq), in DMF/HO (3:1) at 80°C for 12h. Monitor via TLC; purify via flash chromatography. Yield optimization requires inert conditions and degassed solvents .
Q. What computational strategies predict the reactivity of this compound in nucleophilic aromatic substitution?
- Methodological Answer :
- DFT calculations : Use Gaussian 16 to model transition states (e.g., B3LYP/6-31G* for light atoms, LANL2DZ for iodine). Analyze Fukui indices to identify electrophilic hotspots (C4-aldehyde vs. C2-iodine positions) .
- Molecular docking : For bioapplications, simulate binding to enzymes (e.g., aldehyde dehydrogenases) using AutoDock Vina .
Q. How can conflicting crystallographic and spectroscopic data for this compound be resolved?
- Methodological Answer :
- Scenario : Discrepancy in C=O bond length (X-ray vs. DFT).
- Resolution :
Re-examine crystallographic data for thermal motion artifacts (Mercury software, check ADPs) .
Validate DFT functional/basis set suitability (compare with NIST reference data) .
Perform temperature-dependent NMR to assess dynamic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
